molecular formula C9H12O B14504313 Bicyclo[4.2.1]nona-2,4-dien-9-ol CAS No. 64725-61-7

Bicyclo[4.2.1]nona-2,4-dien-9-ol

Cat. No.: B14504313
CAS No.: 64725-61-7
M. Wt: 136.19 g/mol
InChI Key: LSLWFYJHUWPVQR-UHFFFAOYSA-N
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Description

Bicyclo[4.2.1]nona-2,4-dien-9-ol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject for chemical research and applications. The compound is known for its stability and reactivity, which are influenced by its bicyclic framework and the presence of a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.1]nona-2,4-dien-9-ol can be synthesized through various methods. One common approach involves the [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes using a three-component catalytic system comprising cobalt (II) acetylacetonate, zinc, and zinc iodide . This method yields functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of catalytic systems and efficient reaction conditions ensures high yields and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.1]nona-2,4-dien-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diene system makes it reactive under different conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its saturated alcohol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and halogenated derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[4.2.1]nona-2,4-dien-9-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic and polycyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studying enzyme-substrate interactions and molecular recognition processes.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of bicyclo[4.2.1]nona-2,4-dien-9-ol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, while the conjugated diene system can participate in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.1]nona-2,4,7-triene: This compound is similar in structure but contains an additional double bond, making it more reactive in certain chemical reactions.

    9-Azabicyclo[4.2.1]nona-2,4,7-trienes: These compounds contain a nitrogen atom in the bicyclic framework, which imparts different chemical and biological properties.

    Bicyclo[3.3.1]nonane: This compound has a different ring structure but shares some chemical properties with bicyclo[4.2.1]nona-2,4-dien-9-ol.

Uniqueness

This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.

Properties

CAS No.

64725-61-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[4.2.1]nona-2,4-dien-9-ol

InChI

InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2

InChI Key

LSLWFYJHUWPVQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=CC1C2O

Origin of Product

United States

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